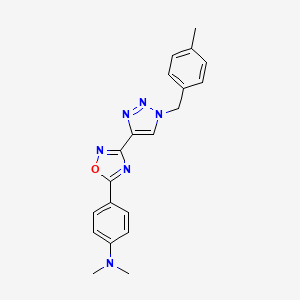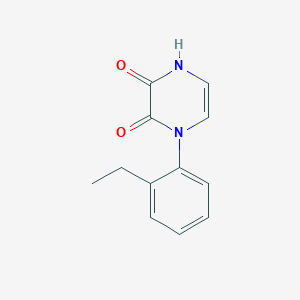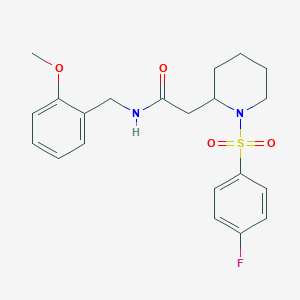![molecular formula C7H15ClFN B2733156 [2-(Fluoromethyl)cyclopentyl]methanamine;hydrochloride CAS No. 2225141-98-8](/img/structure/B2733156.png)
[2-(Fluoromethyl)cyclopentyl]methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Fluoromethyl)cyclopentyl]methanamine;hydrochloride, commonly known as FMe-CPP or Fluoromethylcyclopentylamphetamine, is a chemical compound that belongs to the amphetamine class of drugs. FMe-CPP is a psychoactive substance that has been used in scientific research to study the central nervous system and its effects on behavior, cognition, and mood.
Aplicaciones Científicas De Investigación
Fluoroalkylation in Aqueous Media
- Fluoroalkylation Reactions : Fluorine-containing functionalities are crucial in designing new pharmaceuticals, agrochemicals, and functional materials due to their unique effects on a molecule's physical, chemical, and biological properties. Recent advancements have focused on developing mild, environmentally friendly methods for incorporating fluorinated or fluoroalkylated groups into target molecules. Aqueous fluoroalkylation has gained attention as it aligns with green chemistry principles, employing water as a (co)solvent or reactant. This method includes various reactions such as trifluoromethylation, difluoromethylation, and other conversions under environmentally benign conditions, highlighting the growing interest and potential in fluoroalkylation research for sustainable chemistry applications (Song et al., 2018).
Antimicrobial Compounds and Environmental Impact
- Triclosan and Environmental Concerns : Triclosan is an example of an antimicrobial compound with widespread use in consumer products. Despite its beneficial roles, the unintended effects on non-target organisms and potential transformation into more toxic compounds raise environmental and health concerns. This highlights the importance of assessing the safety and environmental impact of chemical compounds, including fluorinated ones, in their applications (Bedoux et al., 2012).
Propiedades
IUPAC Name |
[2-(fluoromethyl)cyclopentyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN.ClH/c8-4-6-2-1-3-7(6)5-9;/h6-7H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVDOEWNSRRFSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)CF)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-8-(2-methylphenyl)-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2733073.png)
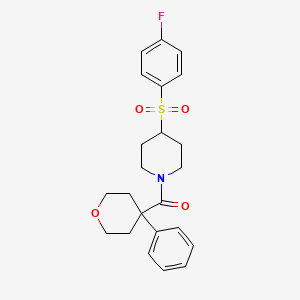
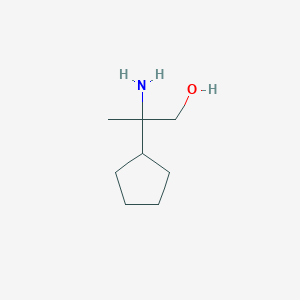
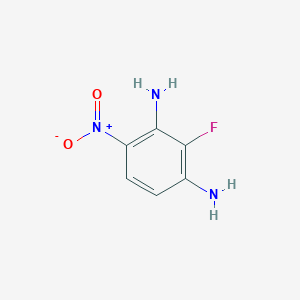
![5-methyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2733083.png)
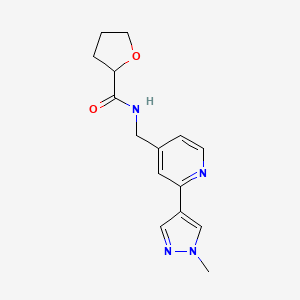
![N-(4-acetylphenyl)-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2733086.png)
![[1-(Methylsulfanylmethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2733087.png)
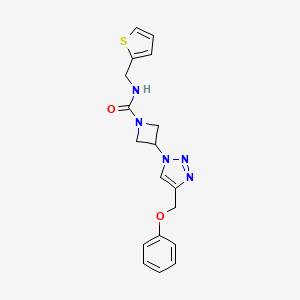
![Ethyl 3-{[4-(2-pyridyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2733092.png)
![N'-[3-Chloro-2-(1-piperidinyl)phenyl]-N,N-dimethyl-1,4-benzenedisulfonamide](/img/structure/B2733093.png)
